![molecular formula C10H6FNO2 B3137809 7-Fluoroisoquinoline-1-carboxylic acid CAS No. 441717-84-6](/img/structure/B3137809.png)
7-Fluoroisoquinoline-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 7-fluoroisoquinoline-1-carboxylic acid can be achieved using different methods. One method uses 5-fluoro-2-methylbenzoic acid as a raw material . Another method involves the reaction of 7-fluoro-1-bromoisoquinoline with trimethylnitrile silane to generate 7-fluoro-1-cyanoisoquinoline, which is then hydrolyzed to produce 7-fluoroisoquinoline-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of 7-Fluoroisoquinoline-1-carboxylic acid consists of a carboxyl functional group (CO2H) attached to a fluoroisoquinoline ring. The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoroisoquinoline-1-carboxylic acid include its molecular formula (C10H6FNO2) and molecular weight (191.16 g/mol). Carboxylic acids, in general, have certain characteristic properties, such as the ability to form hydrogen bonds, which can affect their physical properties .Scientific Research Applications
Pharmaceutical Applications
7-Fluoroisoquinoline-1-carboxylic acid has been investigated for its potential as a building block in drug synthesis. Researchers have explored its use in designing novel pharmaceutical compounds due to its structural resemblance to isoquinoline derivatives. By incorporating fluorine atoms, scientists aim to enhance bioactivity and optimize drug properties .
Fluorinated Heterocycles in Supramolecular Chemistry
Fluorinated heterocycles, including fluorinated isoquinolines, play a crucial role in supramolecular chemistry. These compounds participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for molecular recognition and self-assembly. Researchers have studied 7-fluoroisoquinoline-1-carboxylic acid as a potential building block for supramolecular systems .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinolines exhibit interesting photophysical properties, making them attractive candidates for OLEDs. Researchers have explored their use as emissive materials due to their ability to emit light efficiently. By incorporating 7-fluoroisoquinoline-1-carboxylic acid into OLED designs, scientists aim to improve device performance and achieve brighter, more energy-efficient displays .
Catalysis and Synthetic Methodologies
The synthesis of fluorinated isoquinolines has evolved significantly over the past decade. Researchers have developed modern synthetic methodologies, including direct fluorination onto the isoquinoline ring and the construction of fused pyridine rings. These methods enable efficient access to 7-fluoroisoquinoline-1-carboxylic acid and related derivatives. Additionally, these compounds have been explored as catalysts in various organic transformations .
Bioactivity Studies
While not extensively studied, researchers have investigated the biological activities of fluorinated isoquinoline derivatives. These studies explore potential applications in areas such as antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. The presence of fluorine atoms often imparts unique properties, affecting binding affinity and metabolic stability .
Computational Simulations and Molecular Modeling
7-Fluoroisoquinoline-1-carboxylic acid has been subject to computational studies using programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. Researchers simulate its behavior, interactions, and conformations to gain insights into its properties and potential applications. These simulations aid in drug design, material science, and understanding molecular behavior .
Future Directions
While specific future directions for 7-Fluoroisoquinoline-1-carboxylic acid are not mentioned in the search results, research in the field of carboxylic acid derivatives is rapidly developing . This includes the exploration of novel inhibitors that target dual steps in cell wall synthesis and understanding the interactions of quinolones with their dual targets .
Mechanism of Action
Target of Action
7-Fluoroisoquinoline-1-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial replication, making them effective targets for antimicrobial drugs .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of 7-Fluoroisoquinoline-1-carboxylic acid affects the biochemical pathways related to DNA synthesis and replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these pathways, leading to the cessation of bacterial replication .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by its Log Po/w values, which range from 1.4 to 2.49 .
Result of Action
The result of the compound’s action is the inhibition of bacterial replication, leading to the death of bacterial cells . By disrupting the normal functioning of DNA gyrase and topoisomerase IV, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial proliferation .
properties
IUPAC Name |
7-fluoroisoquinoline-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEOGRISHUBJEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroisoquinoline-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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